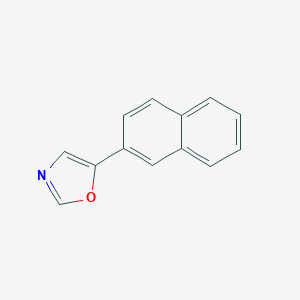

5-(Naphthalen-2-yl)-1,3-oxazole

描述

5-(Naphthalen-2-yl)-1,3-oxazole is a chemical compound that belongs to the class of organic compounds known as phenylpyrroles . It contains a benzene ring linked to a pyrrole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of naphthalene-substituted aromatic esters, which could include 5-(Naphthalen-2-yl)-1,3-oxazole, has been achieved via Rh (III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process involves aryl imidates and oxa bicyclic alkenes .Molecular Structure Analysis

The molecular structure of 5-(Naphthalen-2-yl)-1,3-oxazole has been analyzed using density functional theory (DFT) and other computational methods . The optimized molecular structure of the compound is calculated using DFT B3LYP/6-311G (d,p) method .Chemical Reactions Analysis

Naphthalenes, including 5-(Naphthalen-2-yl)-1,3-oxazole, have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .科学研究应用

Organic Synthesis

“5-(Naphthalen-2-yl)-1,3-oxazole” can be used in organic synthesis. For instance, it has been used in the synthesis of new biheterocyclic phosphonic α-amino esters . The compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction .

Crystallographic Studies

This compound has been studied using X-ray diffraction . The crystal structure of “5-(Naphthalen-2-yl)-1,3-oxazole” was determined by single-crystal X-ray diffraction . This compound crystallizes in the monoclinic system, space group P21/c .

Pharmacological Applications

Organophosphorus compounds, especially α-aminophosphonates and their ester derivatives present a great research focus due to their wide range of pharmacological applications . “5-(Naphthalen-2-yl)-1,3-oxazole” could potentially have similar applications.

Environmental Applications

α-Aminophosphonates and their ester derivatives have been found to have environmental applications . Given the structural similarity, “5-(Naphthalen-2-yl)-1,3-oxazole” could potentially be used in similar applications.

Fluorescent Probes

Naphthalimide-based compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents. “5-(Naphthalen-2-yl)-1,3-oxazole”, being a naphthalimide-based compound, could potentially be used as a fluorescent probe.

Biomolecule Detection

Naphthalimide-based compounds offer diverse applications in detecting ions and biomolecules. “5-(Naphthalen-2-yl)-1,3-oxazole” could potentially be used in the detection of ions and biomolecules.

未来方向

Future research could focus on further exploring the synthetic utility of 2-naphthol, which is a key component of 5-(Naphthalen-2-yl)-1,3-oxazole, for the construction of diverse bioactive heterocyclic scaffolds . This could lead to the rapid synthesis of versatile biologically relevant heterocycles .

属性

IUPAC Name |

5-naphthalen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGCSVOKHFBQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460853 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Naphthalen-2-yl)-1,3-oxazole | |

CAS RN |

143659-20-5 | |

| Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)